6-Decyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate
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Overview
Description
6-Decyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate is a chemical compound belonging to the class of pyran derivatives. This compound is characterized by a pyran ring structure with an acetate group and a decyl chain. Pyran derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Decyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a decyl-substituted aldehyde with an appropriate acetylating agent in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Decyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Decyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 6-Decyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A structurally similar compound with a different substituent.
6-Undecyl-5,6-dihydro-2H-pyran-2-one: Another pyran derivative with an undecyl chain
Uniqueness
6-Decyl-5-oxo-5,6-dihydro-2H-pyran-2-yl acetate is unique due to its specific decyl chain and acetate group, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62644-62-6 |
---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(6-decyl-5-oxo-2H-pyran-2-yl) acetate |
InChI |
InChI=1S/C17H28O4/c1-3-4-5-6-7-8-9-10-11-16-15(19)12-13-17(21-16)20-14(2)18/h12-13,16-17H,3-11H2,1-2H3 |
InChI Key |
GPFXVUVIEANTCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1C(=O)C=CC(O1)OC(=O)C |
Origin of Product |
United States |
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